molecular formula C12H16N4OS B7085690 N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B7085690
M. Wt: 264.35 g/mol
InChI Key: DJKONUUALAULBJ-UHFFFAOYSA-N
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Description

N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a thiazole ring, and a carboxamide group

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-4-16-6-5-13-10(16)7-14-12(17)11-8(2)15-9(3)18-11/h5-6H,4,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKONUUALAULBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNC(=O)C2=C(N=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with ethylamine and glyoxal, the imidazole ring is formed through a cyclization reaction.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting 2,4-dimethylthiazole with appropriate reagents such as α-haloketones.

    Coupling Reaction: The imidazole and thiazole intermediates are coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The carboxamide group can form additional hydrogen bonds, stabilizing the compound within the binding pocket.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
  • N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the specific combination of the imidazole and thiazole rings, which confer distinct electronic properties and reactivity. This combination is less common compared to other heterocyclic compounds, making it a valuable scaffold for developing new chemical entities with potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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